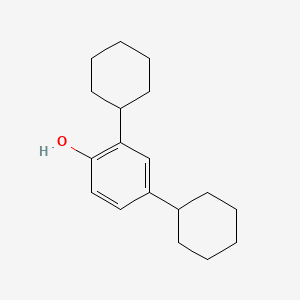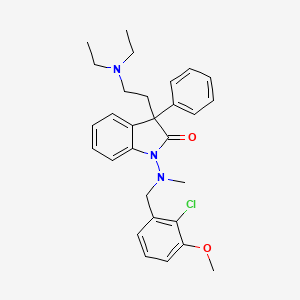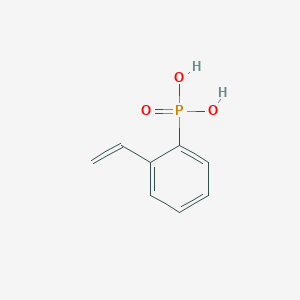
(2-Ethenylphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring with an ethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Substituted phenylphosphonic acids.
Wissenschaftliche Forschungsanwendungen
(2-Ethenylphenyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Ethenylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, it can alter cellular metabolism by interfering with phosphate transport and utilization .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acids: Similar in structure but with different oxidation states and reactivity.
Phosphonates: Share the phosphonic acid group but differ in the organic substituents attached to the phosphorus atom.
Uniqueness: (2-Ethenylphenyl)phosphonic acid is unique due to its ethenyl substituent, which imparts distinct reactivity and potential for functionalization compared to other phosphonic acids. This uniqueness makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
31441-62-0 |
|---|---|
Molekularformel |
C8H9O3P |
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
(2-ethenylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI-Schlüssel |
OVQLKUACUJJQGA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


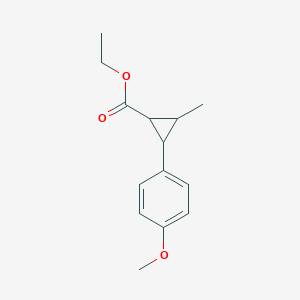

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
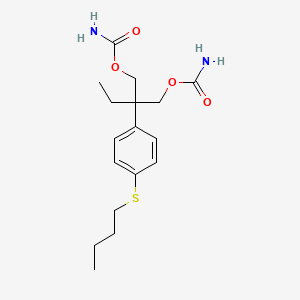
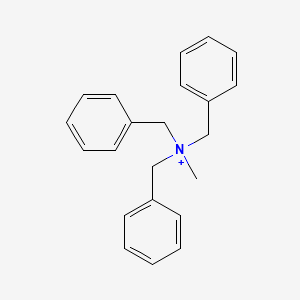
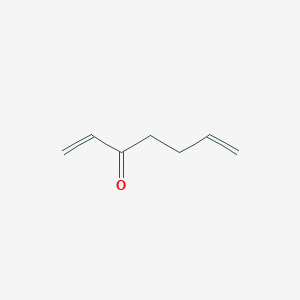

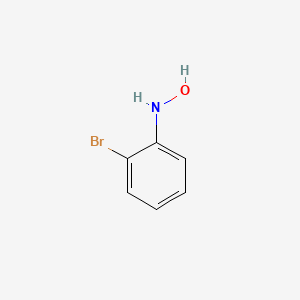
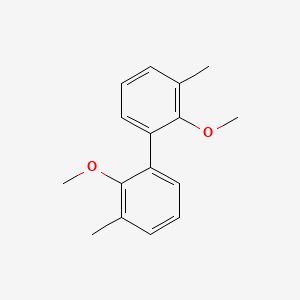
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

